2-エチル-6-メチルピラジン
概要
説明
2-Ethyl-6-methylpyrazine is an organic compound with the molecular formula C7H10N2. It belongs to the class of pyrazines, which are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. This compound is known for its distinctive roasted, nutty, and earthy aroma, making it a valuable component in the flavor and fragrance industry .
科学的研究の応用
2-Ethyl-6-methylpyrazine has a wide range of applications in scientific research:
作用機序
Target of Action
2-Ethyl-6-methylpyrazine is a flavoring agent . It is known for its potato-like odor and nutty flavor . .
Mode of Action
As a flavoring agent, it is likely to interact with olfactory receptors, contributing to the perception of a potato-like odor and nutty flavor .
Biochemical Pathways
Pyrazines, the class of compounds to which 2-Ethyl-6-methylpyrazine belongs, are known to occur almost ubiquitously in nature and can be synthesized chemically or biologically . They are used as flavoring additives and their major formation occurs during the heating of food .
Pharmacokinetics
The bioavailability of 2-Ethyl-6-methylpyrazine is expected to be high .
Result of Action
The primary result of the action of 2-Ethyl-6-methylpyrazine is the imparting of a specific flavor and aroma to food products. It is associated with a potato-like odor and nutty flavor .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Ethyl-6-methylpyrazine. For instance, the heating of food is known to lead to the formation of pyrazines . .
準備方法
Synthetic Routes and Reaction Conditions: 2-Ethyl-6-methylpyrazine can be synthesized through various chemical reactions. One common method involves the reaction of 2-hydroxy-6-methylpyridine with 2-chloroethyl compounds. This reaction typically occurs under controlled conditions, including specific temperatures and the presence of catalysts to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of 2-Ethyl-6-methylpyrazine often involves large-scale chemical synthesis using similar methods as described above. The process may include additional purification steps, such as distillation or chromatography, to ensure the final product meets the required purity standards for its intended applications .
化学反応の分析
Types of Reactions: 2-Ethyl-6-methylpyrazine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding dihydropyrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrazine ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while substitution reactions can produce a variety of alkylated or functionalized pyrazines .
類似化合物との比較
- 2-Methyl-6-ethylpyrazine
- 2,3-Dimethylpyrazine
- 2,5-Dimethylpyrazine
- Tetramethylpyrazine
Comparison: 2-Ethyl-6-methylpyrazine is unique due to its specific substitution pattern, which imparts a distinct aroma profile compared to other pyrazines. For instance, 2,3-Dimethylpyrazine has a more pronounced roasted and nutty aroma, while Tetramethylpyrazine is known for its fermented soybean-like smell. The differences in aroma and sensory properties make each compound valuable for specific applications in the flavor and fragrance industry .
特性
IUPAC Name |
2-ethyl-6-methylpyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-3-7-5-8-4-6(2)9-7/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFHQTNQEZECFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CN=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60160977 | |
Record name | 2-Ethyl-6-methylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60160977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to slightly yellow liquid with a roasted baked potato odour | |
Record name | 2-Ethyl-6-methylpyrazine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/725/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
80.00 °C. @ 50.00 mm Hg | |
Record name | 2-Ethyl-6-methylpyrazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041569 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in water, organic solvents, miscible at room temperature (in ethanol) | |
Record name | 2-Ethyl-6-methylpyrazine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/725/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.967-0.980 | |
Record name | 2-Ethyl-6-methylpyrazine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/725/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
13925-03-6 | |
Record name | 2-Ethyl-6-methylpyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13925-03-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethyl-6-methylpyrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013925036 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethyl-6-methylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60160977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethyl-6-methylpyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.251 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-ETHYL-6-METHYLPYRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9BL9OKQ7T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-Ethyl-6-methylpyrazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041569 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 2-ethyl-6-methylpyrazine (2E6MP) known for?
A1: 2-Ethyl-6-methylpyrazine is a heterocyclic aromatic compound, and one of numerous alkylpyrazines, known for its potent roasted, nutty, and popcorn-like aroma. It is found in various foods and beverages, including coffee, peanuts, roasted sesame seeds, and certain liquors.
Q2: How does the presence of 2E6MP influence the flavor of food?
A2: 2E6MP significantly contributes to the desirable roasted flavors in various foods. For instance, in barbecued beef patties seasoned with red wine pomace seasoning, 2E6MP was found at three times higher levels compared to unseasoned patties. This increase, along with the presence of other pyrazines, was associated with a higher odor intensity, indicating a more robust "roasted" flavor profile. []
Q3: What is the relationship between 2E6MP and the sensory quality of Chinese liquors?
A3: In Chinese liquors like Wuliangye and Jiannanchun, 2E6MP contributes to the complex aroma profile along with other pyrazines. While further quantitative analysis is needed, 2E6MP seems to be present in higher concentrations in Wuliangye compared to Jiannanchun, contributing to its stronger nutty, baked, and roasted notes. []
Q4: Does the decaffeination process affect 2E6MP levels in coffee?
A4: Yes, decaffeinated coffee samples have been found to contain lower amounts of 2E6MP compared to regular coffee, potentially due to its removal during the decaffeination process. []
Q5: Is 2E6MP found in maple syrup?
A5: While not definitively confirmed, gas chromatography-mass spectrometry analysis suggests the presence of 2-ethyl-6-methylpyrazine in the dichloromethane extract of commercial Quebec maple syrup samples. []
Q6: How is 2E6MP formed in food?
A6: 2E6MP is primarily formed through the Maillard reaction, a complex series of chemical reactions that occur between amino acids and reducing sugars during heating. [, , ]
Q7: Can you explain the role of temperature in the formation of 2E6MP during the Maillard reaction?
A7: Temperature plays a crucial role in 2E6MP formation. Studies on the Maillard reaction of L-ascorbic acid with L-glutamic acid revealed that 2E6MP formation increased with rising temperatures. This suggests that higher temperatures provide the necessary activation energy for the chemical reactions leading to 2E6MP production. []
Q8: How does roasting time affect 2E6MP levels in red pepper seed oil?
A8: Roasting red pepper seeds at 210°C for increasing durations led to a significant increase in the concentration of 2E6MP and other alkylpyrazines in the extracted oil. This suggests that longer roasting times promote the Maillard reaction, leading to higher 2E6MP levels. []
Q9: Can microorganisms contribute to the formation of 2E6MP in fermented products?
A9: Yes, microbial activity can influence 2E6MP production. For example, adding a novel microbial fermentation medium produced by Tremella aurantialba SCT-F3 to cigar filler leaves significantly increased the content of 12 volatile flavor compounds, including 2E6MP, during fermentation. []
Q10: Is 2E6MP found in tobacco smoke, and if so, what is its origin?
A10: Yes, 2E6MP has been identified in tobacco smoke. It is believed to be formed during the pyrolysis of 2,6-deoxyfructosazine, a compound present in tobacco. This suggests that thermal degradation of certain compounds in tobacco contributes to the presence of 2E6MP in the smoke. [, ]
Q11: Are there any instances where 2E6MP formation is undesirable?
A11: While often desirable in food, 2E6MP and other alkylpyrazines can be detrimental in some cases. For example, their presence in winemaking inactive dry yeast (IDY) preparations is undesirable as they can negatively impact the sensory characteristics of wine. []
Q12: Can supercritical CO2 extraction be used to remove 2E6MP from products?
A12: Yes, supercritical CO2 extraction has been successfully employed to remove 2E6MP and other odorant volatile compounds from winemaking IDY preparations. []
Q13: What analytical techniques are commonly used to identify and quantify 2E6MP?
A13: Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique for identifying and quantifying 2E6MP in various matrices. This method allows for the separation and detection of individual volatile compounds, including 2E6MP. [, , , , , , , , , , , ]
Q14: Can you elaborate on the advantages of using headspace solid-phase microextraction (HS-SPME) for analyzing 2E6MP?
A14: HS-SPME is a solvent-free extraction technique that is particularly advantageous for analyzing volatile compounds like 2E6MP. It offers several benefits, including simplicity, sensitivity, and the ability to be directly coupled with GC-MS for analysis. [, , , ]
Q15: How is aroma extract dilution analysis (AEDA) used to characterize 2E6MP?
A15: AEDA is a powerful technique employed to identify the most important aroma-active compounds in complex mixtures. It involves diluting an aroma extract until specific aroma notes are no longer detectable. By combining AEDA with GC-O (gas chromatography-olfactometry), researchers can pinpoint the key odorants, including 2E6MP, responsible for a particular aroma profile. [, ]
Q16: What is the significance of tandem solid-phase extraction (SPE) columns in analyzing 2E6MP in complex matrices?
A16: Tandem SPE columns offer a unique approach for simultaneous extraction and fractionation of volatile compounds in complex samples like Wuliangye baijiu. By using LiChrolut EN and silica gel SPE columns in tandem, researchers can effectively separate 2E6MP and other polar aroma compounds from less polar compounds like fatty acid esters, facilitating their identification and quantification. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。